REACTION_CXSMILES
|
[NH3:1].[CH:2](=O)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CS(O[CH2:15][C:16]#[CH:17])(=O)=O>C1(C)C=CC=CC=1>[CH:2](=[N:1][CH2:15][C:16]#[CH:17])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
166.4 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC#C
|
Name
|
|
Quantity
|
147 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a solution prepared
|
Type
|
ADDITION
|
Details
|
was added dropwise at 20°-25° C. over 3 hours to the solution
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After separating
|
Type
|
CUSTOM
|
Details
|
the organic phase and aqueous phase were obtained
|
Type
|
CUSTOM
|
Details
|
The organic phase obtained
|
Type
|
WASH
|
Details
|
by washing the aqueous phase twice with 25 g of toluene
|
Type
|
CONCENTRATION
|
Details
|
concentrated until the weight
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=NCC#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |